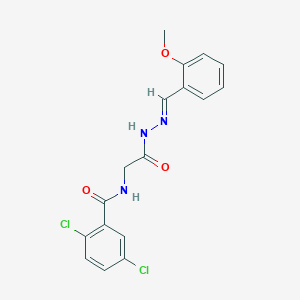![molecular formula C17H15N3O2S B2467028 N-benzyl-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide CAS No. 872703-95-2](/img/structure/B2467028.png)
N-benzyl-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mecanismo De Acción
The mechanism of action of N-benzyl-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide is not fully understood. However, studies have shown that it inhibits the activity of certain enzymes that are involved in the inflammatory response and cancer cell proliferation. It has also been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects
Studies have shown that this compound has anti-inflammatory and anti-cancer effects. It has been found to inhibit the activity of COX-2, an enzyme that is involved in the inflammatory response. It has also been found to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In addition, it has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-benzyl-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide is its potential use in the treatment of various diseases. It has also been found to have low toxicity and high selectivity for its target enzymes. However, one of the limitations is the lack of understanding of its mechanism of action, which makes it difficult to optimize its therapeutic potential.
Direcciones Futuras
There are several future directions for the study of N-benzyl-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide. One direction is to further investigate its anti-inflammatory and anti-cancer properties and its potential use in the treatment of neurodegenerative diseases. Another direction is to study its mechanism of action in more detail to optimize its therapeutic potential. Additionally, the development of new synthesis methods and analogs could lead to the discovery of more potent and selective compounds.
In conclusion, this compound is a novel compound that has shown potential applications in various fields of scientific research. Its anti-inflammatory, anti-cancer, and neuroprotective properties make it a promising compound for the treatment of various diseases. However, further research is needed to fully understand its mechanism of action and optimize its therapeutic potential.
Métodos De Síntesis
The synthesis of N-benzyl-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide involves a multi-step process that includes the reaction of 2-chloronicotinic acid with furan-2-ylboronic acid, followed by the reaction of the resulting product with thioacetic acid and benzylamine. The final product is obtained after purification and isolation through column chromatography.
Aplicaciones Científicas De Investigación
N-benzyl-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide has shown potential applications in various fields of scientific research. It has been studied for its anti-inflammatory and anti-cancer properties. It has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
N-benzyl-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2S/c21-16(18-11-13-5-2-1-3-6-13)12-23-17-9-8-14(19-20-17)15-7-4-10-22-15/h1-10H,11-12H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXDAVTOPDAOLIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CSC2=NN=C(C=C2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

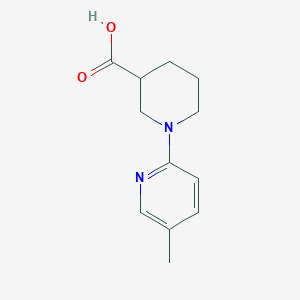
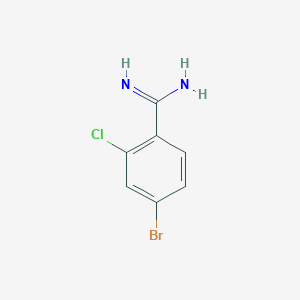
![[(1S,6R)-2-Azabicyclo[4.1.0]heptan-1-yl]methanol;hydrochloride](/img/structure/B2466949.png)
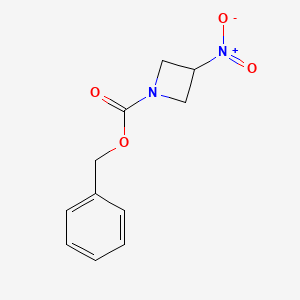
![N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2466951.png)
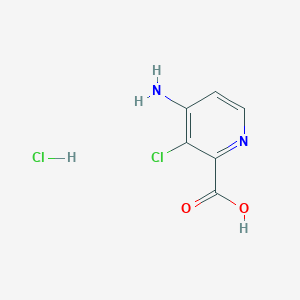

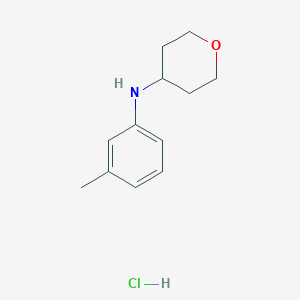


![2-[[1-[2-(Trifluoromethyl)pyridin-4-yl]piperidin-4-yl]methoxy]pyrimidine](/img/structure/B2466960.png)
![1-[(2-Methoxyphenyl)methyl]cyclopropan-1-amine hydrochloride](/img/structure/B2466962.png)
